(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE
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Overview
Description
The compound (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyano group, a trifluoromethyl group, and a chlorophenyl group, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the chlorophenyl and trifluoromethyl phenyl intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability. The use of high-purity reagents and advanced purification methods, such as chromatography, ensures the production of high-quality compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
The compound (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted compounds with varying properties.
Scientific Research Applications
The compound (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of functional groups such as the cyano and trifluoromethyl groups can influence its binding affinity and specificity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer with similar structural features.
Cetylpyridinium chloride: A compound with antimicrobial properties, structurally similar in terms of functional groups.
Uniqueness
The uniqueness of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-ethoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClF3N2O3/c1-2-34-24-14-17(11-12-23(24)35-16-18-7-3-5-9-21(18)27)13-19(15-31)25(33)32-22-10-6-4-8-20(22)26(28,29)30/h3-14H,2,16H2,1H3,(H,32,33)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVERKLUCODLDQA-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClF3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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